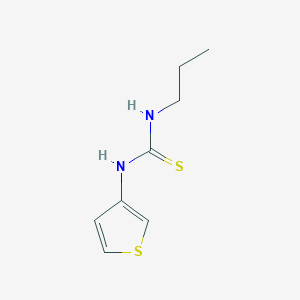

N-Propyl-N'-thiophen-3-ylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

61528-54-9 |

|---|---|

Molecular Formula |

C8H12N2S2 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

1-propyl-3-thiophen-3-ylthiourea |

InChI |

InChI=1S/C8H12N2S2/c1-2-4-9-8(11)10-7-3-5-12-6-7/h3,5-6H,2,4H2,1H3,(H2,9,10,11) |

InChI Key |

ZMFGUCPFSQXKSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=S)NC1=CSC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Propyl N Thiophen 3 Ylthiourea and Analogues

Established Synthetic Pathways for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives is a well-explored area of organic chemistry, with several reliable methods available to chemists. These pathways offer versatility in introducing a wide array of substituents to the thiourea core.

Isothiocyanate-Amine Coupling Reactions

The reaction between an isothiocyanate and an amine is the most common and straightforward method for preparing unsymmetrically substituted thioureas. acs.orgresearchgate.net This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com The process is generally high-yielding and allows for significant structural diversity in the resulting thiourea derivatives. researchgate.netmdpi.com

The synthesis of N-Propyl-N'-thiophen-3-ylthiourea would typically involve the reaction of 3-aminothiophene with propyl isothiocyanate. The reaction can be carried out in various organic solvents, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at room temperature or with gentle heating. mdpi.com

A general representation of this reaction is:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

Where R and R' represent different organic substituents.

This method's popularity stems from its efficiency and the commercial availability of a wide range of isocyanates and amines. researchgate.net

Acyl Thiourea Synthesis and Modifications

Acyl thioureas are versatile intermediates that can be modified to produce a variety of N-substituted thioureas. The synthesis of acyl thioureas typically begins with the reaction of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to generate an in situ acyl isothiocyanate. mdpi.comrsc.org This reactive intermediate is then immediately treated with an amine to form the desired N-acyl thiourea. mdpi.comnih.gov

The general scheme for this synthesis is as follows:

R-COCl + SCN⁻ → R-CO-N=C=S + Cl⁻

R-CO-N=C=S + R'-NH₂ → R-CO-NH-C(=S)-NH-R'

Synthesis of Bis-Thiourea and Macrocyclic Thiourea Architectures

The synthesis of molecules containing two or more thiourea units (bis-thioureas) or incorporating the thiourea moiety into a macrocyclic ring has gained significant attention. Bis-thioureas are often prepared by reacting a diamine with two equivalents of an isothiocyanate. researchgate.net

For macrocyclic thioureas, the synthetic strategy involves the reaction of a polyaza macrocycle containing primary or secondary amine groups with a thiocarbonyl source like carbon disulfide. electronicsandbooks.com These complex structures are of interest for their potential applications in coordination chemistry and as organocatalysts. rsc.orgrsc.orgisca.me For instance, tricyclic ligands with bis(thiourea) subunits have been prepared from monocyclic polyaza compounds. rsc.org

Targeted Synthetic Approaches for Thiophene-Substituted Thioureas

The introduction of a thiophene (B33073) ring into the thiourea structure requires specific synthetic considerations. The synthesis of this compound would necessitate the availability of 3-aminothiophene as a key starting material. The synthesis of substituted thiophenes can be achieved through various methods, including the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. derpharmachemica.com

Once the desired aminothiophene is obtained, it can be reacted with an appropriate isothiocyanate, such as propyl isothiocyanate, following the general isothiocyanate-amine coupling reaction described in section 2.1.1. For example, the synthesis of thiourea derivatives containing a thiophene ring has been accomplished by reacting a thiophene-containing acyl isothiocyanate with various amines. researchgate.net

Advanced Reaction Conditions and Optimization Strategies

To improve the efficiency, yield, and environmental footprint of thiourea synthesis, various advanced reaction conditions and optimization strategies have been developed. These include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiourea derivatives. nih.govrsc.org For example, a microwave-assisted, one-pot synthesis of benzyl (B1604629) alkyl disulfides utilized thiourea as a key reagent. rsc.org

Continuous-flow synthesis: This technique offers advantages in terms of scalability, safety, and process control. A continuous-flow method for thiourea synthesis has been developed using an aqueous polysulfide solution. nih.gov

Mechanochemical synthesis: Ball milling and grinding techniques provide a solvent-free or low-solvent approach to thiourea synthesis, often resulting in high yields in a short amount of time. nih.gov This method has been successfully applied to the "click-coupling" of amines with isothiocyanates. nih.gov

Table 1: Comparison of Advanced Synthetic Methods for Thiourea Derivatives

| Method | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid reaction times, improved yields | Microwave irradiation, often in a solvent | nih.govrsc.org |

| Continuous-Flow | Scalability, safety, process control | Flow reactor, controlled temperature and residence time | nih.gov |

| Mechanochemical | Solvent-free, rapid, high yields | Ball milling or grinding | nih.gov |

Environmentally Conscious Synthetic Methodologies

In line with the principles of green chemistry, several environmentally friendly methods for thiourea synthesis have been developed. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents.

"On-Water" Synthesis: Reactions performed in water as the solvent offer a sustainable alternative to traditional organic solvents. organic-chemistry.orgacs.org The "on-water" reaction of isothiocyanates with amines has been shown to be a facile and chemoselective method for synthesizing unsymmetrical thioureas. organic-chemistry.orgacs.org This process often allows for simple product isolation by filtration and recycling of the water. organic-chemistry.orgacs.org

Deep Eutectic Solvents (DES): These solvents, which are mixtures of hydrogen bond donors and acceptors, can act as both the reaction medium and catalyst. rsc.org An efficient process for preparing monosubstituted thioureas using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent has been reported. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent, often with the aid of mechanochemistry or heat, minimizes waste and environmental impact. nih.govrsc.org The synthesis of monosubstituted thioureas has been achieved through vapor digestion and mechanochemical amination of thiocarbamoyl benzotriazoles in a solvent-free process. rsc.org

Table 2: Overview of Green Synthetic Approaches for Thioureas

| Approach | Description | Example | Reference |

|---|---|---|---|

| "On-Water" Synthesis | Utilizes water as the reaction medium. | Reaction of (thio)isocyanates with amines. | organic-chemistry.orgacs.org |

| Deep Eutectic Solvents | Employs a mixture of compounds as a green catalyst and solvent. | Synthesis using choline chloride/tin(II) chloride. | rsc.org |

| Solvent-Free Reactions | Conducted without a solvent, often using mechanochemistry. | Mechanochemical amination of thiocarbamoyl benzotriazoles. | rsc.org |

Spectroscopic Data for this compound Not Publicly Available

A comprehensive analysis of the chemical compound this compound through advanced spectroscopic techniques cannot be provided at this time due to the absence of specific, publicly available research data for this particular molecule. Detailed experimental findings from Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Potential Energy Distribution (PED) analysis, Proton (¹H) NMR, and Carbon-13 (¹³C) NMR are required to fulfill the specified structural elucidation.

The synthesis of N-substituted thiourea derivatives typically involves the reaction of an amine with an appropriate isothiocyanate. In the case of this compound, this would involve the reaction of 3-aminothiophene with propyl isothiocyanate. While general methods for the synthesis of thiourea derivatives are well-documented, the specific characterization data for this compound is not present in the surveyed scientific literature.

Spectroscopic analysis is crucial for confirming the structure of newly synthesized compounds. Techniques such as FT-IR and FT-Raman spectroscopy provide information about the vibrational modes of functional groups, while NMR spectroscopy elucidates the electronic environment of hydrogen and carbon atoms within the molecule. For a definitive assignment of vibrational modes, PED analysis is often employed through computational methods.

Although spectroscopic data for related compounds, such as other N,N'-disubstituted thioureas and thiophene derivatives, are available, these cannot be used to accurately describe this compound without direct experimental validation.

Further research and publication of the synthesis and detailed spectroscopic characterization of this compound are necessary before a scientifically accurate and authoritative article on its advanced spectroscopic characterization can be composed.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Structural Correlation

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides correlations between different nuclei within a molecule, offering a detailed map of its chemical structure. For N-Propyl-N'-thiophen-3-ylthiourea, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly insightful.

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of each proton to its corresponding carbon atom. For instance, the protons of the propyl group and the thiophene (B33073) ring can be definitively linked to their respective carbon signals, resolving any ambiguities that might arise from overlapping regions in the 1D spectra.

The HMBC experiment, on the other hand, reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for establishing the connectivity between different functional groups within this compound. Key HMBC correlations would be expected between the N-H protons and the carbons of both the propyl group and the thiophene ring, as well as the thiocarbonyl (C=S) carbon. These correlations provide irrefutable evidence for the N-propyl and N'-thiophen-3-yl substitution pattern on the thiourea (B124793) core.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected HMBC Correlation to Carbon (¹³C) | Structural Information Confirmed |

| NH -Propyl | C=S, C1' (propyl) | Connectivity of propyl group to nitrogen and thiourea core. |

| NH -Thiophene | C=S, C3 (thiophene) | Connectivity of thiophene ring to nitrogen and thiourea core. |

| H1' (Propyl-CH₂) | C2' (propyl), C3' (propyl), NH -Propyl | Connectivity within the propyl chain. |

| H2, H4, H5 (Thiophene) | Adjacent thiophene carbons, C3 (thiophene) | Substitution pattern on the thiophene ring. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways. The initial molecular ion peak [M]⁺ would correspond to the exact mass of the compound. Subsequent fragmentation could involve:

Cleavage of the N-propyl bond: This would result in fragments corresponding to the propyl cation and the remaining thiophen-3-ylthiourea radical cation, or vice-versa.

Fragmentation of the thiourea moiety: Cleavage of the C-N or C=S bonds can lead to the formation of isothiocyanate fragments or ions corresponding to the propyl amine and thiophen-3-yl amine.

Ring opening or fragmentation of the thiophene ring: This can lead to smaller sulfur-containing fragments.

The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule, confirming the presence and connectivity of the propyl and thiophen-3-yl groups to the thiourea core.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |

| [M]⁺ | C₈H₁₂N₂S₂ | Molecular Ion |

| [M - C₃H₇]⁺ | [C₅H₅N₂S₂]⁺ | Loss of propyl group |

| [M - C₄H₃S]⁺ | [C₄H₉N₂S]⁺ | Loss of thiophenyl group |

| [C₃H₇NCS]⁺ | Propyl isothiocyanate | Characteristic fragment of N-propyl thiourea |

| [C₄H₃S-NCS]⁺ | Thiophen-3-yl isothiocyanate | Characteristic fragment of N-thiophen-3-yl thiourea |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula, C₈H₁₂N₂S₂.

A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity of the sample and confirms the empirical formula. This technique serves as a final, quantitative verification of the compound's composition, complementing the qualitative structural information obtained from NMR and mass spectrometry.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₂N₂S₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 47.96 |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 6.05 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 14.00 |

| Sulfur (S) | 32.07 | 2 | 64.14 | 32.00 |

| Total | 200.36 | 100.00 |

Crystallographic Analysis and Conformational Landscape Studies

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise coordinates of each atom within the crystal lattice, enabling a detailed elucidation of the molecule's conformation and the packing of molecules in the crystalline state.

The molecular geometry of N-Propyl-N'-thiophen-3-ylthiourea, as determined by X-ray crystallography, reveals characteristic bond lengths and angles. The central thiourea (B124793) moiety (–NH–C(S)–NH–) is a key structural feature. The carbon-sulfur double bond (C=S) and the carbon-nitrogen single bonds (C–N) within this group exhibit lengths that are indicative of the electronic environment and potential for electron delocalization. The geometry of the propyl and thiophene (B33073) substituents attached to the thiourea core is also defined with high accuracy.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound (Hypothetical Data)

| Bond/Angle | Value |

|---|---|

| C=S | Value |

| C1–N1 | Value |

| C1–N2 | Value |

| N1–C(propyl) | Value |

| N2–C(thiophene) | Value |

| N1–C1–N2 | Value |

| C1–N1–C(propyl) | Value |

| C1–N2–C(thiophene) | Value |

Note: This table is populated with placeholders as specific crystallographic data for this compound is not available in the public domain. The values would be derived from the .cif file of a single-crystal X-ray diffraction study.

Table 2: Key Torsional Angles (°) in Crystalline this compound (Hypothetical Data)

| Torsional Angle | Atoms Involved | Value |

|---|---|---|

| τ1 | S–C1–N1–C(propyl) | Value |

| τ2 | S–C1–N2–C(thiophene) | Value |

| τ3 | N1–C1–N2–C(thiophene) | Value |

Note: This table illustrates the type of data obtained from crystallographic analysis. Actual values are pending experimental determination.

Analysis of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in the crystal lattice of this compound is governed by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal structure.

Hydrogen bonds are the primary drivers of the supramolecular assembly in many thiourea derivatives. The N-H groups of the thiourea moiety serve as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is an effective hydrogen bond acceptor. This typically results in the formation of robust N-H···S hydrogen bonds, which can link molecules into one-dimensional chains, two-dimensional sheets, or discrete dimeric structures. Depending on the packing arrangement, N-H···N hydrogen bonds might also be present. Weaker C-H···O interactions, should an oxygen-containing solvent molecule be incorporated, or C-H···S interactions can provide additional stability to the crystal lattice.

Table 3: Hydrogen Bond Geometry in this compound (Hypothetical Data)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N–H···S | Value | Value | Value | Value |

| N–H···N | Value | Value | Value | Value |

Note: D = donor atom, A = acceptor atom. This table would be populated with experimental data from a crystallographic study.

Polymorphism and Solid-State Phase Behavior Investigation

Polymorphism refers to the ability of a compound to crystallize in multiple distinct crystal structures. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. A thorough investigation into the polymorphism of this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and evaporation rates) and analyzing the resulting solids using techniques such as powder X-ray diffraction (PXRD) and thermal analysis (e.g., differential scanning calorimetry). Such studies are essential for a complete understanding of the solid-state chemistry of the compound. To date, no studies on the polymorphic behavior of this compound have been reported in the scientific literature.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For a hypothetical analysis of this compound, one would expect to observe various types of intermolecular contacts, including:

H···H contacts: These are typically the most abundant type of contact.

H···S/S···H contacts: Interactions involving the sulfur atoms of the thiourea and thiophene groups.

H···N/N···H contacts: Hydrogen bonding interactions involving the nitrogen atoms of the thiourea moiety.

C···H/H···C contacts: van der Waals interactions between carbon and hydrogen atoms.

C···S/S···C contacts: Interactions involving the carbon and sulfur atoms.

π···π stacking: Potential interactions between the aromatic thiophene rings.

The relative percentages of these contacts would provide quantitative insight into the dominant forces governing the crystal packing of this compound.

Lack of Specific Data for this compound

Following a comprehensive search for computational and theoretical investigations on the chemical compound This compound , it has been determined that there is a significant lack of specific published data required to populate the requested article structure.

Detailed searches for Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Fukui functions, and polarizability, yielded no specific studies for this compound. Similarly, no dedicated Molecular Dynamics (MD) simulation results for this particular compound were found in the available scientific literature.

While general computational methodologies and studies on related heterocyclic or thiourea-containing molecules exist, the strict requirement to focus solely on this compound prevents the use of analogous data. Generating an article with the requested detailed scientific findings and data tables is not possible without specific research on this compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary source material.

Advanced Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.gov For thiourea (B124793) and thiophene (B33073) derivatives, these models are crucial for predicting their potential efficacy and for guiding the synthesis of new, more potent analogues. nih.govresearchgate.net

Research on related heterocyclic compounds has demonstrated that various molecular descriptors are key to building robust QSAR models. imist.ma These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic features. In studies involving thiophene analogues, electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to play a dominant role in modulating biological activity. nih.gov Similarly, for other series of related compounds, parameters describing hydrophobicity (e.g., LogP) and resonance effects have proven important for activity. nih.gov

QSAR models are typically developed using statistical methods such as multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN). imist.maimist.ma These models can predict the activity of new compounds before they are synthesized, saving time and resources in drug discovery. researchgate.net For instance, a QSAR study on a series of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) derivatives successfully used ANN to create a model with high predictive power for antiproliferative activity. imist.maimist.ma

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Thiophene and Thiourea Derivatives

| Descriptor Class | Specific Descriptor Example | Property Represented | Relevance in Thiophene/Thiourea Studies |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Correlates with anti-inflammatory activity in thiophene analogs. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability | Important for the hypotensive activity of related piperazine (B1678402) compounds. nih.gov |

| Topological | Molecular Weight (MW) | Size and bulk of the molecule | Used as a fundamental descriptor in models for antiproliferative activity. imist.ma |

| Steric/Shape | Molar Refractivity (MR) | Molar volume and polarizability | Included in regression models to account for steric influence on activity. imist.ma |

| Thermodynamic | Dipole Moment | Polarity and intermolecular interactions | Found to be a key parameter for modulating the activity of thiophene analogs. nih.gov |

Molecular Docking Studies for Investigating Binding Affinities and Interaction Modes

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as N-Propyl-N'-thiophen-3-ylthiourea) when bound to a second molecule (a receptor, typically a protein). This technique is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a compound's activity. researchgate.net

For thiophene-containing compounds, molecular docking has been extensively used to investigate their potential as anticancer agents by modeling their interactions with protein targets like the Epidermal Growth Factor Receptor (EGFR). japsonline.com These studies calculate a binding affinity or docking score, which estimates the strength of the interaction, and visualize the specific binding modes, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site. rjraap.comnih.gov

In studies on thiophene-based pyrazoline derivatives, compounds showing strong binding affinities to EGFR in docking simulations also demonstrated potent anticancer activity in vitro. japsonline.com The docking results revealed that these compounds could form crucial interactions with amino acid residues like Met769 within the EGFR catalytic domain, similar to the established inhibitor erlotinib. japsonline.com Such insights are vital for understanding the mechanism of action and for the rational design of derivatives with enhanced binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for Thiophene Derivatives Against EGFR

| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Thiophene-based N-phenyl pyrazoline japsonline.com | EGFR | -8.8 | Met769 |

| Thiophene-based N-phenyl pyrazoline japsonline.com | EGFR | -8.4 | Not specified |

| Erlotinib (Reference Inhibitor) japsonline.com | EGFR | -7.9 | Met769 |

| Thiophene-based N-phenyl pyrazoline japsonline.com | EGFR | -7.6 | Not specified |

Theoretical Vibrational Spectroscopy and Potential Energy Surface (PES) Analysis

Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is a powerful tool for understanding the molecular structure and dynamics of a compound. nih.gov By calculating the vibrational frequencies and intensities, one can predict the infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data allows for a detailed assignment of vibrational modes to specific functional groups and motions within the molecule. mdpi.comscirp.org For a molecule like this compound, this would involve identifying the characteristic stretching and bending vibrations of the thiophene ring, the thiourea backbone (N-H, C=S, C-N bonds), and the propyl group. mdpi.com

The Potential Energy Surface (PES) is a fundamental concept that describes the energy of a molecule as a function of its atomic coordinates. nih.gov Analysis of the PES allows for the identification of stable conformations (energy minima) and transition states for isomerization or reaction pathways. For heteroaromatic compounds like thiophene, neural networks and other computational methods have been used to construct accurate PESs, which are essential for simulating molecular dynamics and predicting reactivity. rug.nl

DFT calculations, often using the B3LYP functional, have been successfully applied to analyze the vibrational spectra of various 3-phenylthiophene (B186537) derivatives. nih.gov These studies provide insights into how substitutions on the thiophene ring affect its electronic structure and vibrational properties. For instance, the C-S bond stretching and ring deformation modes are characteristic features in the spectra of thiophene-containing molecules. researchgate.net

Table 3: Predicted Vibrational Frequencies for Functional Groups in Related Thiourea/Thiophene Structures

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Method of Prediction |

| N-H (in Amide/Urea) | Asymmetric/Symmetric Stretch | 3400 - 3600 | DFT/B3LYP mdpi.com |

| C-H (in Alkyl Chain) | Stretching | 2900 - 3050 | DFT/B3LYP scirp.org |

| C=O (in Urea (B33335) analog) | Stretching | 1700 - 1800 | DFT/B3LYP mdpi.com |

| N-H (in Amide/Urea) | In-plane Bending (Deformation) | 1580 - 1650 | DFT/B3LYP mdpi.com |

| C=N / C=C (in Rings) | Ring Stretching | 1500 - 1600 | DFT/B3LYP scirp.org |

| Thiophene Ring | Ring Breathing/Deformation | ~1000 - 1400 | DFT/B3LYP nih.gov |

| C-S (in Thiophene) | Stretching | 600 - 800 | Experimental/Theoretical researchgate.net |

Supramolecular Chemistry and Molecular Recognition Phenomena

Principles of Hydrogen Bonding in Thiourea (B124793) Self-Assembly

The self-assembly of thiourea derivatives is primarily governed by the formation of hydrogen bonds involving the N-H protons and the sulfur atom of the thiocarbonyl group. These interactions are directional and lead to the formation of well-defined supramolecular architectures.

Thiourea molecules, especially N,N'-disubstituted derivatives, are excellent elements for crystal engineering. rsc.org They tend to form intra- and intermolecular hydrogen bonds where the N-H groups act as proton donors and the sulfur atom is the predominant acceptor. nih.gov This leads to predictable patterns, such as the formation of one-dimensional zigzag chains or dimeric structures through N-H···S hydrogen bonds. researchgate.netwm.edu For instance, X-ray crystal structure analysis of various heterocyclic thioureas shows the formation of 1D zigzag chains, 2D sheet networks, and 3D networks consisting of helices. wm.edu In some cases, intramolecular hydrogen bonds, such as N-H···O=C, can also influence the conformation and subsequent packing of the molecules in the solid state. nih.gov

The conformation of the thiourea unit, often described as syn or anti, plays a crucial role in determining the resulting self-assembled structure. acs.org The substitution on the nitrogen atoms can influence this conformational preference and, consequently, the catalytic activity of the molecule by affecting its ability to donate hydrogen bonds. nih.gov For example, catalytically superior CF3-substituted diphenylthioureas favor a trans-trans conformation, which allows for the donation of two hydrogen bonds to a reactive substrate. nih.gov

Anion Recognition by Thiourea-Based Receptors

Thiourea-based molecules have garnered significant attention as synthetic receptors for anions. acs.orgmagtech.com.cn Their ability to form strong, directional hydrogen bonds with a variety of anions makes them highly effective in molecular recognition. acs.orgacs.org This interaction mimics natural biological binding processes and is a cornerstone of supramolecular chemistry. acs.org

The fundamental design principle for thiourea-based anion receptors lies in the dual hydrogen bond donating capability of the two N-H groups. acs.org These groups can bind a negatively charged anion through two-directional hydrogen bonding, often forming a stable six-membered chelate-like ring. acs.orgresearchgate.net

To enhance binding affinity and selectivity, several strategies are employed:

Incorporation of Electron-Withdrawing Groups: Attaching electron-withdrawing groups (e.g., nitrophenyl) to the thiourea backbone increases the acidity of the N-H protons, thereby strengthening the hydrogen bonds formed with the anion. acs.orgnih.govacs.org This enhancement of the hydrogen-bond-donor character is a key strategy in receptor design. nih.govacs.org

Pre-organized Cavities: Incorporating the thiourea moiety into more rigid structures like molecular clefts or macrocycles creates a pre-organized binding cavity. acs.orgfrontiersin.org Tripodal receptors, for instance, can provide a well-defined cavity for an anion, leading to predominantly 1:1 complex formation. acs.org

Signaling Units: The inclusion of chromophoric or fluorophoric units (e.g., pyrene, nitrophenyl) allows for the colorimetric or fluorescent detection of the binding event. nih.govacs.orgelsevierpure.com Anion binding can cause a noticeable color change, enabling "naked-eye" detection. acs.org

The interaction between thiourea receptors and anions is typically studied using various spectroscopic techniques in solution.

UV-Vis and Fluorescence Spectroscopy: Titration experiments monitored by UV-Vis or fluorescence spectroscopy are commonly used to determine the binding affinity (association constant, K) and stoichiometry of the host-guest complex. nih.govfrontiersin.org The binding of an anion often leads to changes in the electronic absorption or emission spectrum of the receptor. nih.govelsevierpure.com For example, a thiourea-based receptor with a 4-nitrophenyl group shows a distinct color change for fluoride (B91410) and dihydrogen phosphate (B84403) ions in DMSO solution. frontiersin.org

¹H NMR Spectroscopy: ¹H NMR titration is a powerful tool to identify the specific protons involved in the interaction. Upon anion binding, the signals of the thiourea N-H protons typically shift downfield, indicating their involvement in hydrogen bonding. nih.gov

Interaction with Basic Anions: With highly basic anions such as fluoride (F⁻) or acetate (B1210297) (CH₃COO⁻), the interaction can shift from simple hydrogen bonding to a deprotonation of the acidic N-H protons. acs.orgacs.org This acid-base reaction results in a significant color change, which is a common mechanism for the colorimetric sensing of these anions. nih.govacs.org

The table below summarizes binding constant data for selected thiourea-based receptors with various anions, illustrating the selectivity and strength of these interactions.

| Receptor | Anion | Binding Constant (log K) | Solvent | Reference |

| Thiourea-based tripodal receptor | Sulfate (SO₄²⁻) | 6.4 | DMSO | acs.org |

| Thiourea-based tripodal receptor | Fluoride (F⁻) | 5.1 | DMSO | acs.org |

| 4-nitrophenyl-based molecular cleft (L1) | Dihydrogen Phosphate (H₂PO₄⁻) | 2.82 | DMSO | frontiersin.org |

| Receptor MT4N | Fluoride (F⁻) | 5.98 | DMSO | nih.gov |

Cation Recognition and Chelation by Thiourea Derivatives

While renowned for anion binding, thiourea derivatives are also capable of detecting and coordinating with cations. nih.gov The sulfur atom of the thiocarbonyl group is a soft donor and has a strong affinity for soft metal ions. The nucleophilic character is predominantly located on the thiouric sulfur atom, making it regioselective for coordination. researchgate.net

Thiourea derivatives have been successfully employed as fluorescent detectors for heavy metal ions, such as Hg²⁺, in aqueous media. nih.gov This dual capability to interact with both anions and cations makes them versatile components in the design of chemosensors. nih.gov Some bis-urea based receptors containing a polyether bridge have been shown to recognize both cations and anions, functioning as ion-pair hosts. nih.gov

DNA Interaction Studies Focused on Supramolecular Binding Modes

Thiourea derivatives have been investigated for their ability to interact with DNA through non-covalent binding modes. The primary modes of interaction include intercalation (where the molecule inserts itself between DNA base pairs) and groove binding.

Studies combining experimental techniques like UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry (CV), and viscometry with theoretical methods like molecular docking have been used to elucidate these interactions. nih.gov

Binding Constants (Kb): These values, determined from spectroscopic and electrochemical data, indicate the strength of the interaction between the compound and DNA. nih.gov

Cyclic Voltammetry (CV): Changes in the electrochemical response of a compound upon addition of DNA can signal binding. A decrease in the diffusion coefficient after DNA addition suggests the formation of a bulky compound-DNA complex, which diffuses more slowly. nih.gov

Viscometry: An increase in the viscosity of a DNA solution upon addition of a compound is a classic sign of intercalation, as the DNA helix must lengthen to accommodate the intercalating molecule. nih.gov

Some studies have reported a mixed binding mode, involving both intercalation and groove binding. nih.gov The introduction of specific moieties, such as ferrocene, to the thiourea structure can enhance the proximity to DNA and potentially boost DNA damage and cell apoptosis, which is relevant for developing anticancer agents. researchgate.net

Host-Guest Chemistry in Thiourea-Based Macrocyclic Systems

The incorporation of thiourea units into macrocyclic structures is a powerful strategy in host-guest chemistry. jyu.fifrontiersin.org These macrocycles can act as hosts, forming stable complexes with a variety of guest molecules through non-covalent interactions.

Thiourea-based macrocycles can be designed to have specific cavity sizes and functionalities, enabling selective recognition of guests. jyu.fi The sulfur atom in the thiourea motif is an excellent hydrogen and halogen bond acceptor, which expands the range of possible non-covalent interactions. acs.org For instance, the structure of a thiourea-containing macrocycle can be stabilized by C–H···S interactions and can form complexes with guest molecules like chloroform (B151607) through C–Cl···S halogen bonds. acs.org

Furthermore, thiourea-functionalized dendrimers have been developed as multivalent hosts. These complex structures can bind guest molecules containing a complementary urea (B33335) unit via thiourea(host)-urea(guest) hydrogen bonding. nih.gov Microcalorimetry and NMR studies have shown that these thiourea-based dendritic hosts can bind urea-containing guests with high affinity, with binding constants typically in the order of 10⁴ M⁻¹. nih.gov

Catalytic Applications of Thiourea Derivatives

Organocatalysis by Thiourea (B124793) Frameworks

Thiourea derivatives have been extensively utilized as organocatalysts, primarily due to their ability to act as potent hydrogen-bond donors. rsc.orgacs.org This property allows them to activate electrophilic substrates, mimicking the role of Lewis acids. The acidity and hydrogen-bonding strength of the N-H protons of the thiourea moiety can be readily tuned by the electronic nature of the substituents on the nitrogen atoms, allowing for the rational design of catalysts for specific applications. acs.org

Bifunctional Catalysis Mediated by Hydrogen Bonding Activation

A significant advancement in thiourea organocatalysis was the development of bifunctional catalysts. These catalysts incorporate both a hydrogen-bond donating thiourea moiety and a Brønsted or Lewis basic site, such as a tertiary amine, within the same molecule. nih.govacs.org This dual functionality allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via interaction with the basic site). researchgate.net This cooperative activation mode leads to highly organized transition states, resulting in enhanced reactivity and stereoselectivity. nih.govresearchgate.net

The synergistic action of the two functional groups within a bifunctional thiourea catalyst is crucial for its efficacy. The thiourea group activates the electrophile by increasing its electrophilicity through hydrogen bonding, while the basic moiety enhances the nucleophilicity of the nucleophile. This dual activation strategy has proven to be highly effective in a variety of asymmetric transformations. nih.gov

Chiral Thiourea Catalysts in Asymmetric Synthesis

The introduction of chirality into the thiourea framework has paved the way for its extensive use in asymmetric synthesis. acs.org Chiral thiourea catalysts are typically prepared from chiral amines or by incorporating chiral substituents. These catalysts create a chiral environment around the reaction center, enabling the enantioselective formation of one enantiomer of the product over the other. acs.orgacs.org

The development of chiral bifunctional thiourea catalysts has been particularly impactful. These catalysts, often derived from naturally occurring chiral scaffolds like cinchona alkaloids or synthetically accessible chiral diamines, have demonstrated remarkable levels of enantioselectivity in a wide range of reactions. acs.orgnih.gov

The enantioselective Michael addition is a fundamental carbon-carbon bond-forming reaction, and chiral thiourea catalysts have been extensively employed to control its stereochemical outcome. researchgate.netrsc.org Bifunctional thiourea catalysts are particularly well-suited for this transformation. The thiourea moiety activates the α,β-unsaturated carbonyl compound (the Michael acceptor) via hydrogen bonding, while the basic group deprotonates the carbon nucleophile (the Michael donor), leading to a highly organized, chiral transition state. researchgate.net

For instance, chiral thioureas derived from (R,R)-1,2-diphenylethylenediamine have been successfully applied as organocatalysts in the asymmetric Michael addition of various nucleophiles to nitroalkenes, affording the corresponding adducts with high yields and enantioselectivities. rsc.org The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve optimal results for different substrates. rsc.org

| Catalyst Type | Michael Acceptor | Michael Donor | Enantiomeric Excess (ee) | Reference |

| (R,R)-1,2-Diphenylethylenediamine-derived thiourea | Nitroalkenes | Malonates | High | rsc.org |

| Bifunctional thiourea | γ,δ-Unsaturated β-ketoester | Nitroalkene | up to 92% | researchgate.net |

| Bifunctional thiourea | Nitroalkenes | Diphenyl phosphite | High | rsc.org |

This table presents examples of enantioselective Michael addition reactions catalyzed by chiral thiourea derivatives.

The aza-Henry (or nitro-Mannich) reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful tool for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines. nih.govnih.govrsc.org Chiral bifunctional thiourea catalysts have emerged as highly effective promoters of this reaction. acs.orgnih.gov

In a typical catalytic cycle, the thiourea group activates the imine electrophile through hydrogen bonding to the nitrogen atom, while the basic moiety deprotonates the nitroalkane nucleophile. nih.gov This dual activation strategy has enabled the development of highly enantioselective and diastereoselective aza-Henry reactions. acs.org For example, novel bis-thiourea catalysts based on a BINAM scaffold have been shown to promote the reaction of N-Boc imines with nitroalkanes to afford β-nitroamines in good yields and with high enantioselectivities. nih.govnih.gov Similarly, bifunctional amine-thioureas bearing multiple hydrogen-bonding donors have achieved highly anti-selective and enantioselective nitro-Mannich reactions for a broad range of substrates. acs.org

This table showcases the application of chiral thiourea catalysts in asymmetric aza-Henry and nitro-Mannich reactions.

The utility of chiral thiourea catalysts extends beyond Michael additions and aza-Henry reactions. They have been successfully employed in a variety of other enantioselective transformations, including:

Cationic Polycyclizations: Novel thiourea catalysts have been developed for the enantioselective cationic polycyclization of hydroxylactams. In these reactions, the thiourea is proposed to stabilize a cationic intermediate through cation-π interactions, which is a key determinant of enantioselectivity. acs.orgnih.gov

Henry (Nitroaldol) Reaction: Multifunctional C2-symmetric biphenyl-based diamine-tethered bis(thiourea) organocatalysts have been shown to be highly effective in the asymmetric Henry reaction, providing nitroaldols with excellent yields and enantioselectivities. acs.org

Mannich Reactions: Thiourea-based catalysts have been successfully used for the highly enantioselective addition of silyl (B83357) ketene (B1206846) acetals to N-Boc aldimines, providing access to β-amino esters with excellent scope and enantioselectivity. acs.orglibretexts.org

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.org Thiourea-based organocatalysts have proven to be excellent promoters of asymmetric MCRs. rsc.orgresearchgate.net

The ability of bifunctional thiourea catalysts to simultaneously activate both an electrophile and a nucleophile makes them particularly well-suited for orchestrating the complex bond-forming events in an MCR. rsc.orgresearchgate.net By creating a highly organized chiral environment, these catalysts can control the stereochemical outcome of the reaction, leading to the formation of complex molecules with multiple stereocenters in a single step. The application of chiral thiourea catalysts in MCRs represents a powerful strategy for the rapid and efficient synthesis of enantiomerically enriched compounds. rsc.org

Catalyst Design Principles and Structure-Catalytic Activity Relationships

The design of effective thiourea organocatalysts hinges on a fundamental understanding of the relationship between their molecular structure and catalytic performance. The primary catalytic function of thioureas lies in their ability to act as hydrogen-bond donors, a property that can be finely tuned by the substituents attached to the nitrogen atoms.

A key principle in the design of highly active thiourea catalysts is the enhancement of the acidity of the N-H protons. This is typically achieved by introducing electron-withdrawing groups (EWGs) onto an aryl ring attached to one of the nitrogen atoms. wikipedia.org The presence of EWGs delocalizes the lone pair of electrons on the nitrogen, making the N-H protons more acidic and, consequently, more effective hydrogen-bond donors. A classic example is Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is a highly effective catalyst due to the strong electron-withdrawing nature of the trifluoromethyl groups. wikipedia.org

In the context of N-Propyl-N'-thiophen-3-ylthiourea , the electronic nature of the substituents plays a crucial role in its potential catalytic activity. The thiophene (B33073) ring, being a heteroaromatic system, can influence the electronic properties of the thiourea core. The 3-thienyl group is generally considered to be electron-rich, which would tend to decrease the acidity of the adjacent N-H proton compared to an unsubstituted phenyl group. However, the sulfur atom in the thiophene ring can also participate in various non-covalent interactions.

The n-propyl group, on the other hand, is an electron-donating alkyl group. This would further decrease the acidity of its adjacent N-H proton. Consequently, based on electronic effects alone, this compound is expected to be a less active catalyst compared to thioureas bearing strongly electron-withdrawing substituents.

However, the catalytic activity is not solely governed by electronics; steric factors are also significant. The size and shape of the substituents can influence the catalyst's ability to bind to the substrate and can play a critical role in controlling the stereochemical outcome of a reaction. In chiral thiourea catalysts, bulky substituents are often employed to create a well-defined chiral pocket around the active site, thereby inducing high enantioselectivity. nih.gov For this compound, the propyl and thiophenyl groups provide moderate steric bulk.

Bifunctionality is another important design principle. Many highly effective thiourea catalysts incorporate a basic functional group, such as a tertiary amine, in addition to the thiourea moiety. researchgate.net This allows the catalyst to activate the nucleophile through a Brønsted base interaction while the thiourea group activates the electrophile via hydrogen bonding. This dual activation mode often leads to significantly enhanced reaction rates and selectivities. This compound, in its base form, is a monofunctional catalyst.

The following table summarizes the general structure-activity relationships for thiourea catalysts:

| Substituent Feature | Effect on Catalytic Activity | Rationale |

| Electron-withdrawing groups (e.g., -CF₃, -NO₂) on an aryl ring | Generally increases activity | Enhances the acidity of the N-H protons, leading to stronger hydrogen bonding with the substrate. wikipedia.org |

| Electron-donating groups (e.g., alkyl, alkoxy) on an aryl ring | Generally decreases activity | Reduces the acidity of the N-H protons, weakening the hydrogen bonding interaction. |

| Alkyl substituents | Generally decrease acidity compared to aryl groups | Less effective at delocalizing the nitrogen lone pair. |

| Heteroaromatic substituents (e.g., thiophenyl, pyridyl) | Variable, depends on the heteroatom and its position | Can influence electronics and provide additional binding sites for non-covalent interactions. rsc.org |

| Bulky substituents | Can enhance stereoselectivity | Creates a defined chiral environment around the catalytic site. nih.gov |

| Incorporation of a basic moiety (e.g., tertiary amine) | Can significantly increase activity and broaden scope | Leads to bifunctional catalysis, activating both the electrophile and the nucleophile. researchgate.netrsc.org |

Research on various thiourea derivatives has provided valuable data on how substituent changes affect catalytic outcomes. For instance, in the context of Michael additions, catalysts with electron-withdrawing groups consistently show superior performance.

The table below presents hypothetical catalytic data to illustrate the expected impact of substituents on the enantioselectivity of a model reaction, based on established principles.

| Catalyst | Aryl/Heteroaryl Substituent | Alkyl/Aryl Substituent | Enantiomeric Excess (ee %) |

| A | 3,5-Bis(trifluoromethyl)phenyl | 3,5-Bis(trifluoromethyl)phenyl | >99 |

| B | Phenyl | Phenyl | 75 |

| C | 4-Methoxyphenyl | 4-Methoxyphenyl | 50 |

| D (Hypothetical) | Thiophen-3-yl | Propyl | Moderate |

This hypothetical data illustrates that a catalyst like A (Schreiner's thiourea) provides the highest enantioselectivity due to its strong electron-withdrawing groups. wikipedia.org A simple phenyl-substituted thiourea (B ) is less effective, and an electron-donating group-substituted one (C ) is even less so. Based on its structure, this compound (D ) would be expected to yield moderate enantioselectivity, with its performance being highly dependent on the specific substrate and reaction conditions.

Development of Thiourea Based Sensors and Advanced Materials

Design and Synthesis of Thiourea-Based Chemosensors for Specific Analytes

The synthesis of N-Propyl-N'-thiophen-3-ylthiourea, while not explicitly detailed in available literature, can be reliably inferred from standard and well-established methods for creating unsymmetrical thioureas. The most common and direct pathway involves the reaction of an amine with an isothiocyanate.

For this compound, the synthesis would proceed via the nucleophilic addition of 3-aminothiophene to propyl isothiocyanate. This reaction is typically carried out in an anhydrous solvent such as acetone, acetonitrile, or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. The lone pair of electrons on the nitrogen atom of the 3-aminothiophene attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea (B124793) derivative.

An alternative, though less direct, route involves reacting propylamine (B44156) with a thiophene-3-isothiocyanate precursor. The synthesis of isothiocyanates can be achieved from the corresponding amine by treatment with thiophosgene (B130339) or by the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate, which is then reacted with an amine. nih.gov For example, the synthesis of related N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine. nih.gov

These synthetic strategies are versatile, allowing for the creation of a wide library of thiourea derivatives by varying the amine and isothiocyanate starting materials. This modularity is fundamental to designing chemosensors tailored for specific analytes, where the substituents on the thiourea core influence the molecule's electronic properties, solubility, and binding affinity. mdpi.com

Sensing Mechanisms for Various Ions (Cations, Anions, Heavy Metals)

Thiourea derivatives are widely recognized for their ability to act as receptors for various ions due to the unique properties of the thiourea moiety. The two N-H groups can act as hydrogen-bond donors, while the sulfur atom can serve as a coordination site for metal ions. nih.gov Although specific studies on this compound as a sensor are not documented, its potential sensing mechanisms can be understood from extensive research on analogous compounds.

The general principle involves the coupling of a binding event at the thiourea site with a signaling unit, such as a chromophore or fluorophore. researchgate.net In this compound, the thiophene (B33073) ring could potentially participate in the signaling process. The interaction with an analyte modulates the electronic structure of the sensor molecule, resulting in a detectable optical response.

Key mechanisms include:

Anion Recognition: Primarily occurs through hydrogen bonding between the thiourea N-H protons and the anion. The strength and selectivity of this interaction are influenced by the acidity of the N-H protons and the basicity and geometry of the anion. nih.gov

Cation Recognition: Typically involves coordination of the soft sulfur atom of the thiourea group with soft metal cations like mercury (Hg²⁺), cadmium (Cd²⁺), or zinc (Zn²⁺). nih.govnih.gov

Deprotonation: In the presence of highly basic anions, such as fluoride (B91410) (F⁻) or cyanide (CN⁻), a proton may be abstracted from the N-H group, leading to a significant change in the electronic properties and a distinct colorimetric response. nih.gov

Colorimetric Sensing Phenomena

Colorimetric sensing relies on a change in the absorption spectrum of the sensor that is visible to the naked eye upon binding with an analyte. For thiourea-based sensors, this is often achieved by attaching a chromogenic group, such as a nitrophenyl moiety, to the thiourea core. mdpi.com

In the case of this compound, the thiophene ring itself is a π-conjugated system that can be part of the chromophore. Upon interaction with an anion, the formation of hydrogen bonds or deprotonation can induce an internal charge transfer (ICT), altering the energy gap between the molecule's frontier orbitals (HOMO and LUMO) and causing a shift in the absorption wavelength (a chromogenic shift). researchgate.net

For instance, various thiourea derivatives have been designed as colorimetric sensors for anions like cyanide, acetate (B1210297), and fluoride, where the binding event triggers a color change from colorless to yellow or other distinct hues. nih.govmdpi.com A study on nitrophenyl thiourea-modified polyethyleneimine demonstrated a clear color change from colorless to yellow in the presence of fluoride, sulfate, and acetate ions. mdpi.com

Table 1: Examples of Colorimetric Anion Sensing by Thiourea Derivatives

| Sensor Type | Analyte | Solvent System | Observed Response |

| Phenylthiourea Derivative | Cyanide (CN⁻) | Aqueous Solution | Visible color change, detection limit of 1.27 µM. nih.gov |

| Nitrophenyl Thiourea-PEI | SO₄²⁻, F⁻, AcO⁻ | DMSO/H₂O | Color change from colorless to yellow/yellowish. mdpi.com |

| Azo-Nitrophenyl Thiourea | Cyanide (CN⁻) | 30% aq. DMSO | Distinct spectral and visual color changes. researchgate.net |

Fluorometric Sensing Phenomena

Fluorometric sensing involves changes in the fluorescence properties—such as intensity (quenching or enhancement) or emission wavelength—of a sensor upon analyte binding. This method often provides higher sensitivity than colorimetric sensing. nih.gov The mechanism can involve several photophysical processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excited-state intramolecular proton transfer (ESIPT).

For a molecule like this compound to function as a fluorometric sensor, the thiophene ring or an additional attached fluorophore would act as the signaling unit.

Fluorescence Quenching: Often occurs upon binding to heavy metal ions like Hg²⁺. The metal ion can promote intersystem crossing, leading to a decrease in fluorescence intensity. nih.gov

Fluorescence Enhancement ("Turn-On"): Can occur if the sensor is designed to have its fluorescence initially quenched by a process like PET. Anion binding can disrupt this PET process, "turning on" the fluorescence. For example, the interaction of a fluorescein-based thiourea sensor with acetate (AcO⁻) induced the ring-opening of a non-fluorescent spirolactam form to a highly fluorescent open form, resulting in a dramatic increase in emission. researchgate.net

Research has shown thiourea derivatives linked to fluorophores like naphthalene (B1677914) can selectively detect dicarboxylates, researchgate.net while others have been developed for sensing metal ions like Zn²⁺ and Cd²⁺ in aqueous media. nih.gov

Applications in Advanced Materials Science

The ability of thiourea derivatives to form robust hydrogen-bonded networks and coordinate with metals makes them valuable components in the development of functional materials.

Phase Change Materials and Thermal Energy Storage

Phase change materials (PCMs) store and release large amounts of thermal energy (latent heat) at a nearly constant temperature during their phase transition (e.g., solid-to-liquid). Thiourea derivatives with long alkyl chains have been identified as promising organic PCMs. tubitak.gov.trtubitak.gov.trresearchgate.net

While this compound itself has not been studied for this purpose, research on 1,3-diacylthioureas demonstrates the principle. In these molecules, the long fatty acid chains provide the crystalline structure and high latent heat storage capacity, while the thiourea core contributes to the thermal stability. The melting and freezing temperatures, along with the latent heat, can be tuned by varying the length of the alkyl chains. tubitak.gov.trtubitak.gov.tr These materials are valued for their high energy storage density, chemical stability, and low vapor pressure. researchgate.net

Table 2: Thermal Properties of 1,3-Diacylthiourea Derivatives as Phase Change Materials

| Compound | Melting Temp. (°C) | Latent Heat of Melting (J/g) | Freezing Temp. (°C) | Latent Heat of Freezing (J/g) |

| 1,3-Didodecanoyl thiourea | 97.5 | 114.6 | 89.2 | -110.0 |

| 1,3-Ditetradecanoyl thiourea | 104.7 | 119.5 | 98.7 | -122.4 |

| 1,3-Dihexadecanoyl thiourea | 110.5 | 148.8 | 103.8 | -142.7 |

Data sourced from studies on thiourea derivatives for thermal energy storage. tubitak.gov.trtubitak.gov.trresearchgate.net

Polymer Composites and Hybrid Materials

Thiourea moieties are incorporated into polymers to create advanced composites with specific functionalities. The hydrogen-bonding capability of the thiourea group can enhance interfacial adhesion, improve mechanical properties, or introduce new chemical reactivity.

Self-Curing Materials: Polymerizable acylthioureas containing methacrylate (B99206) groups have been developed as reducing agents in two-component, self-curing dental composites. These thiourea derivatives are covalently incorporated into the polymer network, preventing them from leaching out after curing. researchgate.net

Modified Polyurethane Foams: Polyurethane foams have been surface-modified with thiourea and benzaldehyde (B42025) to create new biologically active composites. Spectroscopic analysis confirmed the successful modification of the polymer surface. researchgate.net

Perovskite Solar Cells: A thiourea resin polymer has been used as a multifunctional modifier at the interface between the tin oxide (SnO₂) layer and the perovskite layer in solar cells. The thiourea resin passivates defects, enhances the perovskite crystallinity, and improves the device's efficiency and humidity stability. rsc.org

The presence of both a polymerizable or reactive site (like the thiophene ring) and a functional group (thiourea) in this compound suggests its potential as a monomer or additive for creating specialized polymer composites.

Future Research Directions and Unexplored Avenues for N Propyl N Thiophen 3 Ylthiourea

Advanced Mechanistic Studies of Reactivity and Intermolecular Interactions

A deep understanding of the electronic and structural dynamics of N-Propyl-N'-thiophen-3-ylthiourea is paramount for predicting its behavior in various chemical and biological systems. Future research should prioritize advanced mechanistic studies to elucidate its reactivity and intermolecular interactions.

Computational approaches, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's physicochemical properties. mdpi.com DFT calculations can be employed to determine key molecular descriptors related to chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electron affinity. mdpi.comresearchgate.net Such studies on analogous thiourea (B124793) derivatives have successfully predicted their reactivity and spectral behavior, offering a roadmap for similar investigations into this compound. mdpi.comresearchgate.net

Furthermore, molecular dynamics (MD) simulations can be utilized to study the compound's interactions with biological macromolecules or other molecules in its environment. nih.gov These simulations can reveal the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial in biological recognition processes and material science applications. Understanding these interactions at an atomic level is essential for the rational design of new applications.

| Computational Method | Key Insights to be Gained for this compound |

| Density Functional Theory (DFT) | Electronic properties, chemical reactivity descriptors (HOMO, LUMO), spectral data prediction. mdpi.com |

| Molecular Dynamics (MD) | Intermolecular interactions, conformational analysis, binding affinities with biological targets. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds, charge distribution, and reactivity sites. |

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The development of efficient and sustainable synthetic methodologies is crucial for the widespread availability and derivatization of this compound. Future research should focus on exploring novel synthetic pathways that offer improvements in yield, purity, and environmental impact.

"Green synthesis" approaches present a particularly promising avenue. This could involve the use of environmentally benign solvents, catalyst-free reactions, or microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netresearchgate.net For instance, the synthesis of thiourea derivatives has been achieved through solvent-free grinding methods, a technique that could be adapted for this compound. mdpi.com

Furthermore, a systematic exploration of derivatization strategies will be essential to create a library of analogues with diverse functionalities. The thiourea and thiophene (B33073) moieties offer multiple sites for chemical modification. evitachem.commdpi.com For example, the thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents to modulate the compound's electronic and steric properties. nih.gov The thiourea unit can also be functionalized to create new derivatives with altered solubility, metal-chelating properties, or biological activity. nih.govnih.gov

| Synthetic Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and cleaner reactions. researchgate.net |

| Solvent-Free Reactions | Environmentally friendly, reduced waste, and simplified purification. mdpi.com |

| Multi-component Reactions | Increased synthetic efficiency by combining multiple steps into one pot. nih.gov |

| Flow Chemistry | Improved control over reaction parameters, enhanced safety, and scalability. |

Integration with Nanoscience and Nanomaterials for Enhanced Functionality

The unique electronic and coordinating properties of the thiophene and thiourea moieties in this compound make it an attractive candidate for integration with nanoscience and nanomaterials. Future research should explore the potential of this compound in the development of novel hybrid materials with enhanced functionalities.

Thiophene-based polymers have been successfully used to functionalize graphene sheets, leading to materials with excellent optical-limiting effects. researchgate.net Similarly, this compound could be explored as a monomer or a surface-modifying agent for various nanoparticles, such as gold, silver, or quantum dots. The sulfur atoms in the thiourea and thiophene groups can act as effective anchoring points for binding to metal surfaces. This could lead to the development of novel sensors, catalysts, or drug delivery systems.

The functionalization of polymers is another promising area. For example, thiol-ene click chemistry has been employed to functionalize polymers with polar groups, significantly enhancing their mechanical and adhesive properties. umass.edu The thiourea group in this compound could potentially participate in similar "click" reactions, allowing for its incorporation into various polymer backbones to impart specific properties.

Predictive Modeling for Undiscovered Properties and Applications

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can significantly accelerate the discovery of new applications for this compound and its derivatives. nih.gov By establishing a mathematical relationship between the chemical structure and biological activity or physical properties, QSAR models can guide the design of new compounds with enhanced efficacy or desired characteristics. eijppr.com

Future research should focus on developing robust 3D-QSAR models for a series of this compound analogues. eijppr.com These models can help identify the key structural features that govern a particular activity, such as antifungal or anticancer properties. For instance, QSAR studies on other classes of compounds have successfully elucidated the structural requirements for their biological activities, providing a framework for similar investigations on thiophene-thiourea derivatives. nih.govwu.ac.th

Molecular docking studies can complement QSAR by predicting the binding modes of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

| Modeling Technique | Potential Application for this compound |

| 3D-QSAR | Predicting biological activities (e.g., antifungal, anticancer) and guiding the synthesis of new derivatives. eijppr.com |

| Molecular Docking | Identifying potential biological targets and elucidating binding interactions. nih.gov |

| Pharmacophore Modeling | Defining the essential structural features required for a specific biological activity. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties. |

Cross-Disciplinary Research Synergies

The versatile nature of the thiophene and thiourea scaffolds suggests that this compound could find applications in a wide range of scientific fields. Fostering cross-disciplinary research synergies will be key to unlocking its full potential.

In medicinal chemistry , the compound and its derivatives could be investigated for a broad spectrum of therapeutic activities, including as antimicrobial, antiviral, and anticancer agents, given the known biological activities of thiourea and thiophene derivatives. nih.govsmolecule.com

In materials science , the potential of this compound in the development of organic semiconductors, corrosion inhibitors, and functional polymers warrants exploration. Thiophene-containing polymers are known for their conductive properties, and thiourea derivatives have been studied as corrosion inhibitors. mdpi.comresearchgate.net

In agrochemical research , the fungicidal and herbicidal potential of this compound could be investigated. Many commercial agrochemicals contain thiophene or urea (B33335)/thiourea moieties. mdpi.com

By bringing together experts from these diverse fields, novel and unexpected applications for this compound are likely to emerge, driving innovation and scientific discovery.

Q & A

Q. What are the established synthetic routes for N-Propyl-N'-thiophen-3-ylthiourea?

The compound is typically synthesized via the reaction of 3-aminothiophene with propyl isothiocyanate under reflux in anhydrous solvents like ethanol or dichloromethane. Key steps include controlling stoichiometry and maintaining inert conditions to avoid oxidation of the thiophene ring. Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms the thiourea (-NH-CS-NH-) linkage and substitution pattern .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

- Spectroscopy : ¹H NMR (to identify NH protons at δ 9–11 ppm), ¹³C NMR (thiourea carbonyl at ~180 ppm), and IR (N-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming tautomeric forms or hydrogen-bonding networks .

Q. What safety protocols are recommended for handling thiourea derivatives?

Thioureas may release toxic hydrogen sulfide upon decomposition. Use fume hoods, PPE (gloves, lab coats), and monitor exposure limits. Toxicity data from structurally similar compounds (e.g., PNNG in ) suggest potential mutagenicity, necessitating strict waste disposal protocols .

Advanced Research Questions

Q. How can reaction yields be optimized in synthesis?

Systematic optimization via Design of Experiments (DoE) is recommended:

Q. How to resolve contradictions in reported biological activities of thiourea derivatives?

Contradictions often arise from variations in assay conditions (pH, cell lines). Solutions include:

- Standardization : Follow NIH guidelines ( ) for preclinical studies, detailing solvent controls and replicates.

- SAR Studies : Compare substituent effects (e.g., propyl vs. aryl groups) on antimicrobial activity, as seen in chitosan derivatives ( ) .

Q. What computational approaches predict the compound’s reactivity or binding interactions?

- Density Functional Theory (DFT) : Models electronic properties (e.g., charge distribution on thiophene sulfur) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens interactions with biological targets (e.g., enzyme active sites) using crystal structure data ( ) .

Q. How to address challenges in crystallizing this compound for SXRD?

- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.

- Data Collection : High-resolution synchrotron data combined with SHELXD (for phase solution) and SHELXL (for refinement) improves accuracy, especially for flexible alkyl chains .

Methodological Notes

- Data Contradiction Analysis : Apply iterative qualitative frameworks () to reassess experimental variables (e.g., pH-dependent solubility impacting bioactivity assays).

- Structural Validation : Cross-validate spectroscopic data with computational IR/NMR simulations (e.g., Gaussian software) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.